

H-1152 Dihydrochloride: A Potent and Selective Rho-Kinase Inhibitor

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Compound of Interest

Compound Name: H-1152 dihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its inhibitory activity, detailing its Ki and IC50 values against ROCK and a panel of other kinases. Furthermore, this document outlines detailed experimental protocols for the determination of these values and illustrates the critical role of the Rho-kinase signaling pathway in cellular processes. The information presented herein is intended to serve as a valuable resource for researchers utilizing **H-1152 dihydrochloride** in their investigations.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, motility, and contraction. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions.

H-1152 dihydrochloride has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of ROCK. Its high potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. This guide summarizes the quantitative



data regarding its inhibitory profile, provides detailed experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Inhibitory Profile

The inhibitory potency of **H-1152 dihydrochloride** is characterized by its inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50). These values quantify the affinity of the inhibitor for its target enzyme and its functional inhibitory strength, respectively.

Inhibitor Constant (Ki)

The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity.

Target	Ki Value (nM)
Rho-kinase	1.6[1][2][3][4]
PKA	630[1][2]
PKC	9270[1][2]
MLCK	10100[1][2]

Table 1: Ki values of H-1152 dihydrochloride for Rho-kinase and other selected kinases.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a functional measure of inhibitor potency.



Target	IC50 Value (nM)
ROCK2	12[1][2][4][5][6][7]
CaMKII	180[1][2][5][6][7]
PKG	360[1][2][5][6][7]
Aurora A	745[1][2][5][6][7]
РКА	3030[1][2][5][6][7]
Src	3060[1][2]
PKC	5680[1][2][5][6][7]
Abl	7770[1][2]
MKK4	16900[1][2]
MLCK	28300[1][2][5][6][7]
EGFR	50000[1][2]
GSK3α	60700[1][2]
AMPK	100000[1][2]
ρ38α	100000[1][2]

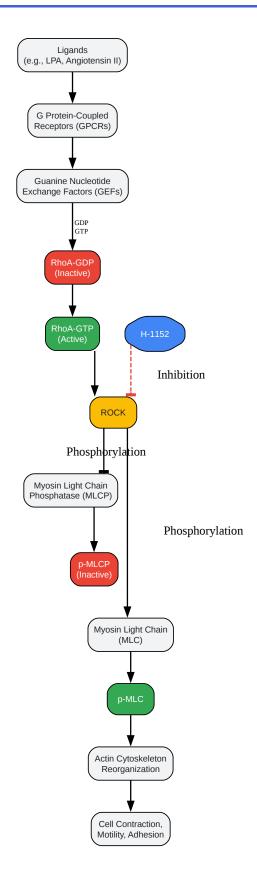
Table 2: IC50 values of **H-1152 dihydrochloride** against a panel of protein kinases, demonstrating its high selectivity for ROCK2.

In a cellular context, H-1152 has been shown to inhibit the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in human neuroteratoma (NT-2) cells stimulated by the Rho-activator lysophosphatidic acid (LPA) with an IC50 of 2.5 μ M.[1][2]

Signaling Pathway

H-1152 dihydrochloride exerts its effects by inhibiting the Rho-kinase (ROCK). The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.





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Caption: The Rho/ROCK Signaling Pathway and the inhibitory action of H-1152.



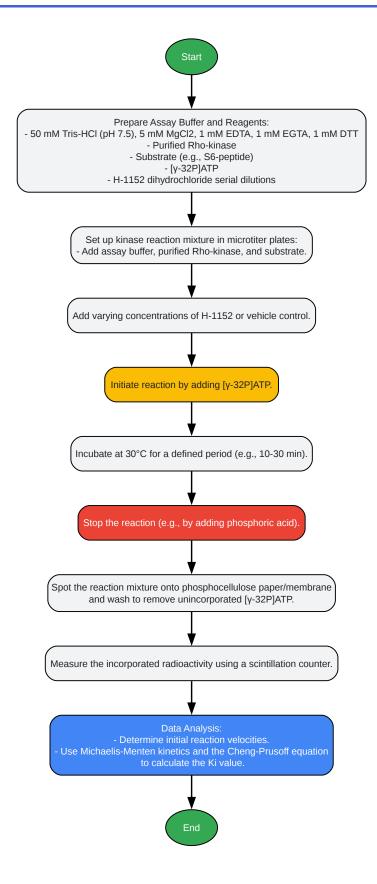
Experimental Protocols

The determination of Ki and IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are detailed methodologies for these key experiments.

Determination of Ki Value (In Vitro Kinase Assay)

This protocol describes a radiometric assay to determine the inhibitor constant (Ki) of **H-1152 dihydrochloride** for Rho-kinase.





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Caption: Experimental workflow for the determination of the Ki value of H-1152.



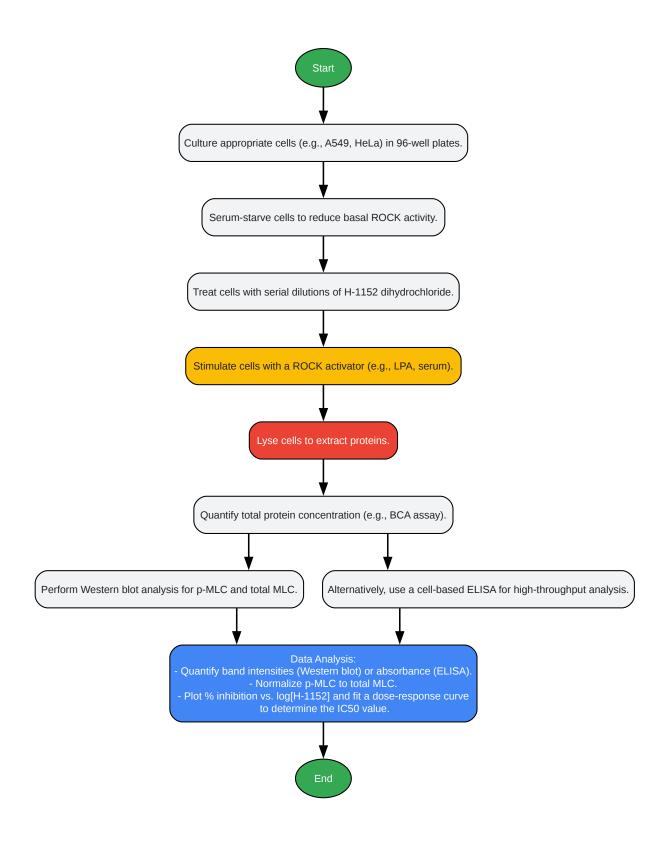
Methodology:

- Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol (DTT). Prepare stock solutions of purified active Rho-kinase, a suitable substrate (e.g., S6-peptide), and [γ-32P]ATP. Prepare serial dilutions of H-1152 dihydrochloride in the assay buffer.
- Reaction Setup: In a microtiter plate, combine the assay buffer, purified Rho-kinase, and the substrate.
- Inhibitor Addition: Add varying concentrations of H-1152 dihydrochloride or a vehicle control to the reaction wells.
- Reaction Initiation: Start the kinase reaction by adding [y-32P]ATP.
- Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
- Substrate Capture and Washing: Spot an aliquot of the reaction mixture onto phosphocellulose paper or a membrane. Wash the paper/membrane extensively to remove unincorporated [y-32P]ATP.
- Radioactivity Measurement: Quantify the amount of 32P incorporated into the substrate using a scintillation counter.
- Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Michaelis constant (Km) for the substrate. Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) to determine the Ki value.

Determination of IC50 Value (Cell-Based Assay)

This protocol describes a cell-based assay to determine the IC50 value of **H-1152 dihydrochloride** by measuring the inhibition of a downstream ROCK target, such as the phosphorylation of Myosin Light Chain (MLC) or MARCKS.





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Caption: Experimental workflow for the cell-based determination of the IC50 value of H-1152.



Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in 96-well plates and grow to 70-80% confluency.
- Serum Starvation: To reduce basal levels of ROCK activity, serum-starve the cells for several hours or overnight.
- Inhibitor Treatment: Treat the cells with a range of concentrations of H-1152
 dihydrochloride for a specified period (e.g., 1-2 hours). Include a vehicle-only control.
- Cell Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway, such as lysophosphatidic acid (LPA) or serum, for a short duration (e.g., 15-30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.
- Detection of Phosphorylation:
 - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC. Use appropriate secondary antibodies and a detection reagent to visualize the bands.
 - Cell-Based ELISA: For a higher throughput method, use a cell-based ELISA kit to quantify the levels of p-MLC directly in the 96-well plate.
- Data Analysis: Quantify the signal for p-MLC and normalize it to the signal for total MLC.
 Calculate the percentage of inhibition for each concentration of H-1152 relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Conclusion

H-1152 dihydrochloride is a highly potent and selective inhibitor of Rho-kinase, making it an invaluable tool for studying the multifaceted roles of the Rho/ROCK signaling pathway. The comprehensive data on its Ki and IC50 values, along with the detailed experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at understanding the physiological and pathological functions of ROCK and in the development of novel therapeutics targeting this pathway.

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